molecular formula C23H23ClN2O4S B6057610 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide

Cat. No.: B6057610
M. Wt: 459.0 g/mol
InChI Key: SHYLEVNFTSJWSU-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including:

    Formation of the sulfonamide linkage: This can be achieved by reacting 4-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Acylation reaction: The resulting sulfonamide is then reacted with 3-methoxyphenylacetic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the cleavage of the sulfonamide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could lead to amines or other derivatives.

Scientific Research Applications

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an antimicrobial or antifungal agent.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antimicrobial effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(3-methoxyphenyl)acetamide: A related compound with potential pharmacological applications.

Uniqueness

The uniqueness of 2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide lies in its specific structural features, such as the presence of both chloro and methoxy substituents, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-16-7-10-21(11-8-16)31(28,29)26(22-12-9-18(24)13-17(22)2)15-23(27)25-19-5-4-6-20(14-19)30-3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYLEVNFTSJWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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